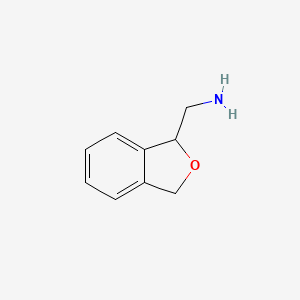![molecular formula C8H15NO2 B13639610 (1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3R)-3-amino-7-oxaspiro[35]nonan-1-ol is a chemical compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and hydroxyl functional groups. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving spirocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride
- rac-(1R,3S)-3-methoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
- rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
Uniqueness
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,3R)-1-amino-7-oxaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C8H15NO2/c9-6-5-7(10)8(6)1-3-11-4-2-8/h6-7,10H,1-5,9H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
QAPDFUQUMJKSOX-RNFRBKRXSA-N |
Isomerische SMILES |
C1COCCC12[C@@H](C[C@H]2O)N |
Kanonische SMILES |
C1COCCC12C(CC2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


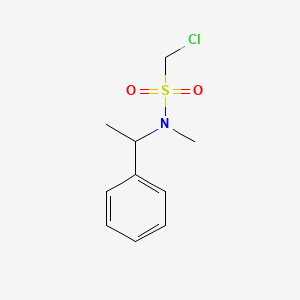
![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
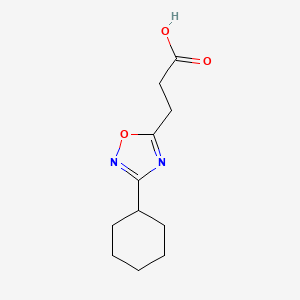


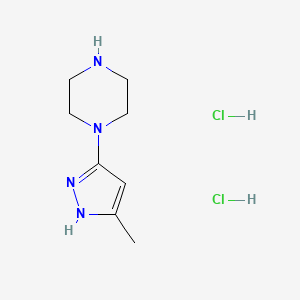
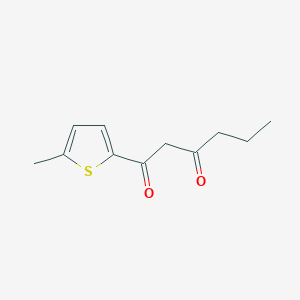
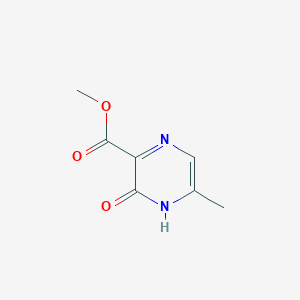
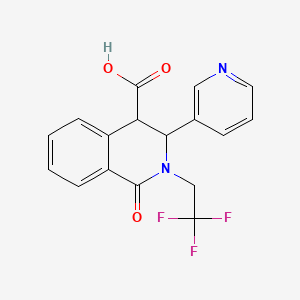
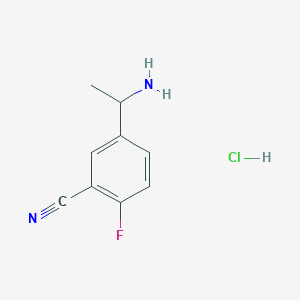
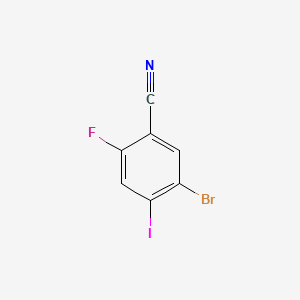
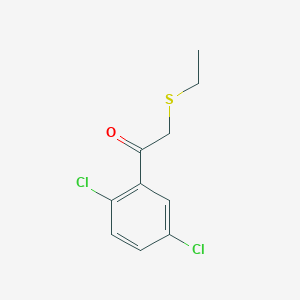
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
